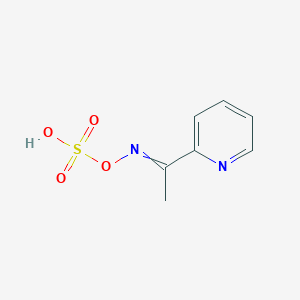
1-(Pyridin-2-yl)-N-(sulfooxy)ethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-yl)-N-(sulfooxy)ethan-1-imine is a chemical compound characterized by the presence of a pyridine ring attached to an ethanimine group, which is further substituted with a sulfooxy group
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)-N-(sulfooxy)ethan-1-imine can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-carbaldehyde with hydroxylamine to form pyridine-2-carbaldehyde oxime. This intermediate is then treated with chlorosulfonic acid to introduce the sulfooxy group, resulting in the formation of this compound. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
1-(Pyridin-2-yl)-N-(sulfooxy)ethan-1-imine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-(Pyridin-2-yl)-N-(sulfooxy)ethan-1-imine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-N-(sulfooxy)ethan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfooxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
1-(Pyridin-2-yl)-N-(sulfooxy)ethan-1-imine can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)ethan-1-imine: Lacks the sulfooxy group, resulting in different reactivity and applications.
1-(Pyridin-2-yl)-N-(sulfonyl)ethan-1-imine: Contains a sulfonyl group instead of a sulfooxy group, leading to variations in chemical behavior and biological activity.
1-(Pyridin-2-yl)-N-(hydroxy)ethan-1-imine:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and enable diverse applications in research and industry .
Properties
CAS No. |
63712-90-3 |
|---|---|
Molecular Formula |
C7H8N2O4S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
(1-pyridin-2-ylethylideneamino) hydrogen sulfate |
InChI |
InChI=1S/C7H8N2O4S/c1-6(9-13-14(10,11)12)7-4-2-3-5-8-7/h2-5H,1H3,(H,10,11,12) |
InChI Key |
ZRDMQZKAHYNDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOS(=O)(=O)O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















